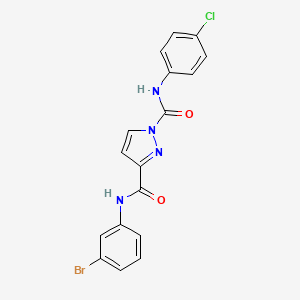![molecular formula C19H19N3O5S B3510133 2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide](/img/structure/B3510133.png)
2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide
Overview
Description
2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a morpholine ring, a nitrophenyl group, and a phenylacetamide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . This intermediate is then further reacted with morpholine and phenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide: Similar structure with an ethoxy group instead of a nitro group.
4-(morpholine-4-carbonyl)phenylboronic acid: Contains a boronic acid group instead of a sulfanyl group.
Uniqueness
2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide is unique due to its combination of a nitrophenyl group and a sulfanyl linkage, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-18(20-15-4-2-1-3-5-15)13-28-17-7-6-14(12-16(17)22(25)26)19(24)21-8-10-27-11-9-21/h1-7,12H,8-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXSWMQJDCNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)SCC(=O)NC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-bromophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3510054.png)
![2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B3510060.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3510068.png)

![6-bromo-2-ethyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3510085.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3510112.png)
![3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B3510113.png)
![N-1,3-thiazol-2-yl-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B3510122.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide](/img/structure/B3510123.png)
![2-(benzylthio)-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B3510126.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B3510138.png)
![N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B3510149.png)
![4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3510157.png)
![2-({[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B3510165.png)
